N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide
CAS No.: 400740-94-5
Cat. No.: VC21434905
Molecular Formula: C22H16ClN3O4
Molecular Weight: 421.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400740-94-5 |
|---|---|
| Molecular Formula | C22H16ClN3O4 |
| Molecular Weight | 421.8g/mol |
| IUPAC Name | N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27) |
| Standard InChI Key | DPLMDFABIMRVBV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Introduction
IUPAC Name
The IUPAC name of the compound is:
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide .
Molecular Formula and Weight
Structural Representation
The compound consists of:
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A benzamide core.
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A substituted benzoxazole moiety with a chlorine atom at position 5.
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A nitro group attached to a methyl-substituted benzene ring.
SMILES Notation
SMILES: CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C .
Synthesis and Characterization
The synthesis of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves:
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Formation of the Benzoxazole Ring: This step involves cyclization reactions to create the benzoxazole scaffold.
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Amide Bond Formation: The benzoxazole derivative reacts with a nitrobenzoyl chloride in the presence of a base to form the final amide bond.
Characterization is performed using:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Mass Spectrometry (MS) for molecular weight validation.
Potential Applications
While specific applications of this compound are not explicitly detailed in the provided data, its structure suggests potential uses in:
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Pharmaceutical Research:
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The presence of a benzoxazole ring system is common in bioactive molecules, indicating possible antimicrobial or anticancer properties.
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The nitro group may contribute to electron-withdrawing effects, enhancing biological activity.
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Material Science:
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Aromatic compounds with halogen substituents are often studied for their electronic properties in materials like organic semiconductors.
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Structural Analogs
Compounds with similar benzoxazole frameworks have been explored for diverse activities:
Toxicity and Safety
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